molecular formula C23H29N3O2 B5314245 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide

Numéro de catalogue B5314245
Poids moléculaire: 379.5 g/mol
Clé InChI: GQMVAARVGZQPAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP4 inhibitor and is known to inhibit the activity of dipeptidyl peptidase 4 (DPP4), an enzyme that plays a crucial role in glucose metabolism.

Applications De Recherche Scientifique

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound acts as a N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide inhibitor, which increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion, reduce glucagon secretion, and delay gastric emptying, resulting in improved glycemic control.

Mécanisme D'action

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide acts as a competitive inhibitor of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide, which is an enzyme that cleaves incretin hormones such as GLP-1 and GIP. By inhibiting N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide, the compound increases the levels of these hormones, which in turn stimulates insulin secretion, reduces glucagon secretion, and delays gastric emptying. This results in improved glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide are primarily related to its inhibitory effects on N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide. The compound increases the levels of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion, reduce glucagon secretion, and delay gastric emptying. This results in improved glycemic control in patients with type 2 diabetes mellitus.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide in lab experiments include its specificity for N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide inhibition, its ability to increase the levels of incretin hormones, and its potential therapeutic applications in the treatment of type 2 diabetes mellitus. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Orientations Futures

There are several future directions for the research on N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide. These include:
1. Further studies to determine the long-term safety and efficacy of the compound in the treatment of type 2 diabetes mellitus.
2. Investigation of the potential therapeutic applications of the compound in other diseases such as obesity and cardiovascular disease.
3. Development of more potent and selective N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide inhibitors based on the structure of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide.
4. Exploration of the potential use of the compound as a tool for studying the role of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide in glucose metabolism.
5. Investigation of the potential use of the compound in combination therapy with other antidiabetic drugs.
Conclusion:
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound acts as a N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide inhibitor, which increases the levels of incretin hormones and improves glycemic control. While the compound has several advantages, there are also limitations that need to be addressed. Further research is needed to determine the long-term safety and efficacy of the compound and to explore its potential use in other diseases.

Méthodes De Synthèse

The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide involves the reaction of 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylic acid with 4-aminobenzonitrile in the presence of a catalyst. The reaction yields the desired compound, which is then purified using various chromatographic techniques.

Propriétés

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-23(2,3)22(28)26-15-13-25(14-16-26)20-11-9-19(10-12-20)24-21(27)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMVAARVGZQPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.